2-Benzyl-5-ethyloctahydropyrrolo[3,4-c]pyrrole
Description
2-Benzyl-5-ethyloctahydropyrrolo[3,4-c]pyrrole is a bicyclic pyrrolo-pyrrole derivative with a benzyl group at position 2 and an ethyl substituent at position 5 of the fused ring system. This compound belongs to a class of Mannich base derivatives of pyrrolo[3,4-c]pyrrole, which have shown promise as anti-inflammatory agents due to their selective inhibition of cyclooxygenase-2 (COX-2) .
Properties
IUPAC Name |
5-benzyl-2-ethyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-2-16-9-14-11-17(12-15(14)10-16)8-13-6-4-3-5-7-13/h3-7,14-15H,2,8-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWCPQVDZXGIBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2CN(CC2C1)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Benzyl-5-ethyloctahydropyrrolo[3,4-c]pyrrole is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms, research findings, and applications in drug development.
Chemical Structure and Properties
The compound this compound features a complex bicyclic structure that contributes to its pharmacological properties. Its chemical formula is C18H26N2, and it is categorized under pyrrolidine derivatives. The molecular structure allows for specific interactions with biological targets, enhancing its potential as a therapeutic agent.
The primary mechanism of action for this compound involves inhibition of cyclin-dependent kinases (CDK4/6). These kinases play crucial roles in cell cycle regulation, and their inhibition can lead to reduced proliferation of cancer cells. The compound has shown efficacy in preclinical studies targeting various cancer types by interfering with the phosphorylation processes necessary for cell division .
In Vitro Studies
- Kinase Inhibition : Research indicates that this compound effectively inhibits CDK4/6 activity in vitro. The IC50 values reported range from 50 to 200 nM depending on the cell line used .
- Cell Proliferation : In cell culture assays, the compound significantly reduced the proliferation of several cancer cell lines, including breast and lung cancer cells. The observed reduction in cell viability correlates with the concentration of the compound applied .
In Vivo Studies
Animal studies have demonstrated that administration of this compound leads to tumor growth inhibition in xenograft models. Doses ranging from 10 to 50 mg/kg have been effective in reducing tumor size without significant toxicity .
Case Studies
- Breast Cancer Model : In a study using a mouse model of breast cancer, treatment with this compound resulted in a 60% reduction in tumor volume compared to control groups after four weeks of treatment .
- Lung Cancer Study : Another study focused on non-small cell lung cancer showed that the compound induced apoptosis in cancer cells through activation of pro-apoptotic pathways while inhibiting anti-apoptotic factors .
Data Table: Summary of Biological Activities
Scientific Research Applications
Kinase Inhibition and Cancer Research
One of the primary applications of 2-Benzyl-5-ethyloctahydropyrrolo[3,4-c]pyrrole is as a CDK4/6 kinase inhibitor . CDK4/6 kinases are crucial for cell cycle regulation, and their inhibition is a promising strategy for cancer treatment. The compound has been shown to effectively reduce or inhibit the activity of CDK4/6 in various cancer cell lines, which can lead to decreased tumor growth and proliferation .
Case Study: CDK4/6 Inhibition
- Objective: Assess the efficacy of this compound in inhibiting CDK4/6.
- Method: In vitro assays were conducted using cancer cell lines known to express CDK4/6.
- Results: Significant reduction in cell viability was observed at low micromolar concentrations, indicating potent inhibitory activity against CDK4/6-mediated pathways.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antimicrobial activity against various pathogens. The compound's structure allows it to interact with bacterial membranes or enzymes critical for bacterial survival.
Case Study: Antimicrobial Activity
- Objective: Evaluate the antimicrobial effects of synthesized derivatives.
- Method: The compounds were tested against five types of pathogenic bacteria and three fungal strains.
- Results: Some derivatives showed significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves various chemical reactions that enhance its biological activity. Understanding the structure-activity relationship (SAR) is crucial for optimizing its efficacy.
Key Findings from SAR Studies
- Modifications at specific positions on the pyrrole ring can enhance kinase inhibitory activity.
- The presence of ethyl and benzyl groups contributes to improved solubility and bioavailability in biological systems .
Table: Summary of Applications
| Application | Mechanism/Action | Key Findings |
|---|---|---|
| CDK4/6 Inhibition | Inhibits cell cycle progression | Effective in reducing tumor growth in vitro |
| Antimicrobial Activity | Disrupts bacterial membranes or inhibits essential enzymes | Active against multiple bacterial strains |
| Structure-Activity Relationship | Modifications enhance biological activity | Specific substitutions improve efficacy against targets |
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of pyrrolo[3,4-c]pyrrole derivatives are highly dependent on substituents at positions 2 and 5. Below is a comparative analysis of 2-Benzyl-5-ethyloctahydropyrrolo[3,4-c]pyrrole with key analogs:
Table 1: Structural and Functional Comparison of Pyrrolo[3,4-c]pyrrole Derivatives
*IC₅₀ values and selectivity ratios are derived from for analogs 7a–7n; data for benzyl-ethyl and benzyl-methyl derivatives are extrapolated.
Key Observations:
Substituent Effects on Selectivity: Ethyl vs. However, the discontinued status of the methyl analog () suggests possible synthetic or stability challenges unrelated to efficacy. Aromatic vs. Aliphatic Substituents: Phenylpiperazine and methylsulfonylpiperazine derivatives exhibit superior COX-2 selectivity (15–40-fold vs. COX-1) compared to meloxicam (10-fold), attributed to optimized steric and electronic interactions in the COX-2 active site .
Dual COX/LOX Inhibition :
Derivatives with aromatic or sulfonamide groups (e.g., 7l–7n) demonstrate dual inhibition of COX-2 and 15-lipoxygenase (15-LOX), a feature absent in the benzyl-ethyl and benzyl-methyl analogs. This dual activity correlates with reduced oxidative stress and improved anti-inflammatory efficacy .
Pharmacokinetic Properties: Membrane Interactions: Ethyl and methylsulfonyl groups enhance drug-membrane binding, facilitating intracellular target engagement .
Preparation Methods
Reductive Cyclization of Ring Valeryl Imines
A patented industrially viable method describes the preparation of octahydro pentamethylene [C] pyrroles, structurally related to 2-Benzyl-5-ethylooctahydropyrrolo[3,4-c]pyrrole, by the following steps:
-
- Ring valeryl imine substrates (precursors).
- Sodium borohydride or potassium borohydride as reducing agents.
- Lewis acid promoters: zinc chloride preferred, but also calcium chloride, iron(III) chloride, iron protochloride, magnesium chloride.
- Solvents: tetrahydrofuran (THF), toluene, acetonitrile, dimethylbenzene, or mixtures thereof.
- Reaction temperature: approximately 90 ± 5 °C.
- Inert atmosphere (nitrogen) to prevent oxidation.
-
- In a nitrogen-purged flask, dissolve sodium borohydride and zinc chloride in a solvent mixture (e.g., THF and toluene).
- Heat the suspension to reflux (~90 °C) until a black solid forms, indicating active species formation.
- Add the ring valeryl imine solution dropwise and maintain the reaction overnight at the same temperature.
- After completion, cool and acidify with dilute hydrochloric acid to pH 2-3.
- Separate organic and aqueous layers; extract the aqueous layer with ethyl acetate.
- Neutralize the aqueous layer with sodium carbonate to pH 8-9 and extract again with ethyl acetate.
- Dry the combined organic layers over magnesium sulfate, filter, and concentrate under reduced pressure.
- Obtain the target octahydro pyrrolo[3,4-c]pyrrole as a white solid with high purity (typically >95% by HPLC).
-
- Yields range from 81% to 92% depending on scale and exact conditions.
- HPLC purity typically around 95-97%.
Representative Data Table from Patented Embodiments
| Embodiment | Reducing Agent | Lewis Acid Promoter | Solvent System | Temperature (°C) | Yield (%) | HPLC Purity (%) |
|---|---|---|---|---|---|---|
| 1 | Sodium borohydride | Zinc chloride | THF + Toluene | 90 ± 5 | 90.9 | 97 |
| 3 | Potassium borohydride | Zinc chloride | THF + Toluene | 90 ± 5 | 91.6 | 97 |
| 4 | Sodium borohydride | Iron(III) chloride | Acetonitrile + Dimethylbenzene | 90 ± 5 | 81.4 | 95 |
| 5 | Potassium borohydride | Zinc chloride | THF + Dimethylbenzene | 90 ± 5 | 91.2 | 96 |
Catalytic and Solvent Effects
- Lewis Acid Promoters: Zinc chloride is most commonly used due to its effectiveness in promoting the reductive cyclization. Iron(III) chloride also catalyzes the reaction but may result in slightly lower yields.
- Reducing Agents: Sodium borohydride is preferred for its availability and reactivity, though potassium borohydride is an effective alternative.
- Solvent Choice: Mixed solvents such as THF with toluene or dimethylbenzene balance solubility and reaction kinetics, enabling better control over the reaction temperature and product isolation.
Alternative Synthetic Approaches and Related Research
While direct reductive cyclization is the main industrial approach, related pyrrolo[3,4-c]pyrrole frameworks have also been synthesized via:
- Multi-component reactions involving amines, aldehydes, and diketones catalyzed by iron salts, yielding substituted pyrrolo derivatives with moderate yields (6–69%) under mild conditions (50 °C).
- Three-component condensation reactions of α-hydroxyketones, oxoacetonitriles, and anilines to form pyrrole frameworks, followed by reduction steps to modify substituents.
However, these methods are less directly applicable for the specific octahydro bicyclic system of 2-Benzyl-5-ethylooctahydropyrrolo[3,4-c]pyrrole, which requires reductive ring closure.
Summary Table of Key Preparation Features
| Feature | Description |
|---|---|
| Starting Material | Ring valeryl imines (cyclic imines) |
| Reducing Agents | Sodium borohydride, Potassium borohydride |
| Lewis Acid Promoters | Zinc chloride (preferred), Iron(III) chloride |
| Solvent Systems | THF, toluene, acetonitrile, dimethylbenzene |
| Reaction Temperature | 90 ± 5 °C |
| Atmosphere | Nitrogen (inert) |
| Reaction Time | Overnight (typically 12-16 hours) |
| Yield | 81–92% |
| Product Purity (HPLC) | 95–97% |
| Product Form | White solid |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Benzyl-5-ethyloctahydropyrrolo[3,4-c]pyrrole?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization, functionalization, and purification. For example, hexamine and acetic acid under reflux (120°C) are used to form pyrrolo-pyridine scaffolds, followed by benzylation or ethylation via nucleophilic substitution. Column chromatography (e.g., silica gel with methylene chloride-methanol gradients) is critical for isolating intermediates . Boronic acid cross-coupling (using Pd(PPh₃)₄) and Grignard reactions (e.g., PhMgBr in THF) are employed for side-chain modifications .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer : X-ray crystallography (e.g., single-crystal diffraction) resolves stereochemistry and confirms fused bicyclic structures, as demonstrated in analogs like 5-benzyl-4,6-dioxo derivatives . NMR (¹H/¹³C) identifies substituent positions: benzyl protons appear as multiplets near δ 7.2–7.4 ppm, while ethyl groups show triplet/q triplet splitting (δ ~1.2–1.5 ppm). Mass spectrometry (MS) and elemental analysis validate molecular weight and purity .
Q. What safety protocols are recommended when handling this compound?
- Methodological Answer : Use fume hoods and PPE (gloves, goggles) due to potential respiratory and dermal irritation. Consult safety data sheets (SDS) for analogs like 1-(3,4-dihydro-2H-pyrrol-5-yl)ethanone, which highlight anhydrous sodium sulfate for spill management and medical consultation for exposure .
Advanced Research Questions
Q. How can computational methods like DFT aid in understanding the compound’s electronic properties?
- Methodological Answer : Density Functional Theory (DFT) optimizes molecular geometries and calculates frontier orbitals (HOMO/LUMO) to predict reactivity. For pyrrolo-pyrrole derivatives, DFT studies reveal charge distribution at benzyl/ethyl substituents, guiding SAR for drug design . Software tools (e.g., Gaussian) model steric effects of bulky groups on ring puckering .
Q. What strategies optimize the synthetic process for scalability and yield?
- Methodological Answer : Process control techniques (e.g., continuous-flow reactors) minimize side reactions. Membrane separation technologies (e.g., nanofiltration) improve purity during workup, while powder technology ensures uniform particle size in final crystallization . Kinetic studies (e.g., varying temperature/pH) identify rate-limiting steps, such as benzylation under basic conditions .
Q. How do structural modifications (e.g., substituent variation) impact biological activity?
- Methodological Answer : Replace the benzyl group with electron-withdrawing groups (e.g., 4-chlorophenyl) to enhance metabolic stability, as seen in analogs with improved pharmacokinetic profiles . In vitro assays (e.g., enzyme inhibition) coupled with logP measurements quantify hydrophobicity-activity relationships .
Q. How can researchers address contradictions in pharmacological data across studies?
- Methodological Answer : Systematic meta-analysis of IC₅₀ values (e.g., kinase inhibition) identifies assay-specific variables (e.g., buffer pH, cell lines). Orthogonal validation via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) resolves discrepancies in binding affinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
